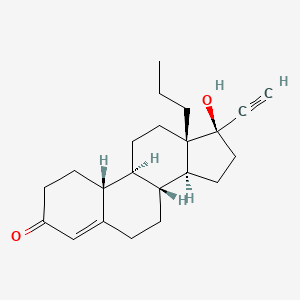

R 1364 (Steroid)

Beschreibung

While direct references to "R 1364" in the provided evidence are scarce, contextual clues suggest it belongs to the broader class of steroidal compounds, which modulate biological pathways such as hormone regulation, anti-inflammatory responses, or receptor activation. For instance, steroidal pyrimidines () and sulfated/glucuronidated steroids () share structural and functional parallels with R 1364. Analytical methods for steroid detection, such as HRGC/HRMS (), further underscore its classification within this chemical family.

Eigenschaften

CAS-Nummer |

1044-96-8 |

|---|---|

Molekularformel |

C22H30O2 |

Molekulargewicht |

326.48 |

IUPAC-Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-propyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O2/c1-3-11-21-12-9-18-17-8-6-16(23)14-15(17)5-7-19(18)20(21)10-13-22(21,24)4-2/h2,14,17-20,24H,3,5-13H2,1H3/t17-,18+,19+,20-,21-,22-/m0/s1 |

InChI-Schlüssel |

NUCQOTUSUGFIDQ-ZCPXKWAGSA-N |

SMILES |

CCCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Steroidal Compounds

2.1 Pharmacological Profiles

R 1364’s activity can be contextualized against other steroids:

- Hydrocortisone : A natural glucocorticoid with anti-inflammatory properties. Unlike R 1364, hydrocortisone has well-established clinical applications in allergy and autoimmune disorders .

- Aldosterone: A mineralocorticoid regulating electrolyte balance.

- Synthetic Anabolic Steroids : Compounds like testosterone derivatives prioritize muscle growth, whereas R 1364’s steroidal pyrimidine backbone () suggests a focus on receptor binding or enzymatic inhibition.

2.2 Structural Features

Key structural distinctions are critical for functional differentiation:

- Pyrimidine Integration: R 1364’s pyrimidine moiety () enhances its binding affinity to non-classical steroid receptors, distinguishing it from traditional glucocorticoids or estrogens.

- Sulfation/Glucuronidation : Unlike sulfated steroids in , R 1364’s synthetic modifications likely improve metabolic stability or tissue specificity.

2.3 Analytical and Detection Methods

R 1364’s identification in environmental or biological matrices requires advanced techniques, such as isotope dilution quantitation (). Comparatively, natural steroids like cortisol are detectable via immunoassays, while synthetic analogs like R 1364 demand HRGC/HRMS due to structural complexity and low endogenous concentrations.

Research Findings and Limitations

Q & A

Q. How to ensure reproducibility in R 1364’s synthetic protocols?

- Publish step-by-step synthesis with NMR/HPLC validation data.

- Share raw datasets and code (e.g., R/Python scripts) in public repositories like Zenodo .

Tables: Key Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.